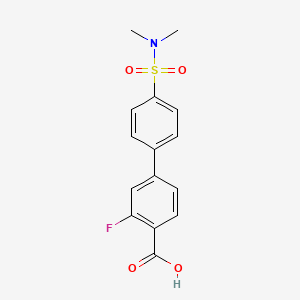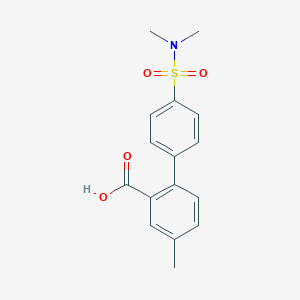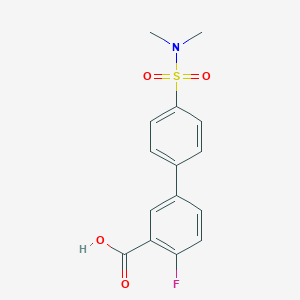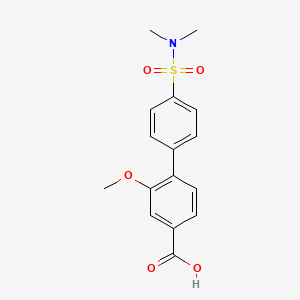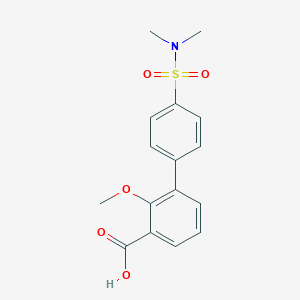
3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid (DMSB) is a type of carboxylic acid that has recently been studied for its potential use in a variety of scientific research applications. This compound has been found to have several biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been studied for its potential application in scientific research. It has been found to act as an inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. This makes 3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% a potential tool for the study of gene regulation and epigenetics. Furthermore, 3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been found to have anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of inflammatory diseases.
Mécanisme D'action
3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is thought to act as an inhibitor of HDAC. This enzyme is responsible for the removal of acetyl groups from histones, which are proteins that regulate gene expression. By inhibiting HDAC, 3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% can prevent the removal of acetyl groups from histones, thus allowing for the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% have been studied in a variety of organisms. In mice, 3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been found to have anti-inflammatory and antioxidant properties. It has also been found to have anti-tumor effects in cancer cell lines. Furthermore, 3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been found to reduce the production of reactive oxygen species, which are associated with oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has a high purity of 95%. Furthermore, it is relatively stable and can be stored for a long period of time. However, 3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% also has some limitations. It is a relatively expensive compound, and it has not been extensively studied in vivo.
Orientations Futures
There are several potential future directions for the study of 3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95%. Further research could be conducted to explore its potential therapeutic applications, such as its use in the treatment of inflammatory diseases. Additionally, further studies could be conducted to explore its potential role in the regulation of gene expression. Furthermore, further studies could be conducted to explore its potential effects on oxidative damage. Finally, further research could be conducted to explore its potential interactions with other compounds or drugs.
Méthodes De Synthèse
3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% can be synthesized through a multi-step process that involves the reaction of 4-nitrobenzene sulfonamide with dimethyl sulfate in the presence of sodium hydroxide. This reaction yields the product 4-N,N-dimethylsulfamoylphenyl-2-methoxybenzoic acid. The reaction is then followed by a purification step that involves a column chromatography separation. The final product is a white crystalline solid with a purity of 95%.
Propriétés
IUPAC Name |
3-[4-(dimethylsulfamoyl)phenyl]-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-17(2)23(20,21)12-9-7-11(8-10-12)13-5-4-6-14(16(18)19)15(13)22-3/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISIDUIRELWBPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







